
Sulforhodamine 101 cadaverine
描述
Sulforhodamine 101 cadaverine is a fluorescent probe widely used in scientific research. It is a derivative of sulforhodamine 101, a red fluorescent dye, and cadaverine, a diamine. This compound is particularly useful in labeling proteins and studying various biological processes due to its strong fluorescence and ability to form stable conjugates with proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulforhodamine 101 cadaverine involves the reaction of sulforhodamine 101 with cadaverine. The process typically includes the following steps:
Activation of Sulforhodamine 101: Sulforhodamine 101 is first activated by converting it into its acid chloride form using thionyl chloride or oxalyl chloride.
Reaction with Cadaverine: The activated sulforhodamine 101 is then reacted with cadaverine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of sulforhodamine 101 are activated using industrial-grade reagents.
Controlled Reaction: The reaction with cadaverine is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Sulforhodamine 101 cadaverine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in conjugation reactions with various biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters, isocyanates, and anhydrides. The reactions are typically carried out in organic solvents under mild conditions.
Conjugation Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used to facilitate the conjugation of this compound with proteins and other biomolecules.
Major Products
The major products formed from these reactions are fluorescent conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications.
科学研究应用
Sulforhodamine 101 cadaverine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cell labeling, tracking cellular processes, and studying protein-protein interactions.
Medicine: Utilized in diagnostic imaging and as a marker in various assays.
Industry: Applied in the development of fluorescent sensors and in quality control processes.
作用机制
Sulforhodamine 101 cadaverine exerts its effects through its strong fluorescence properties. The compound binds to proteins and other biomolecules, allowing for their visualization under a fluorescence microscope. The molecular targets include amino groups on proteins, which react with the cadaverine moiety to form stable conjugates. The pathways involved in its action are primarily related to its ability to form covalent bonds with biomolecules, enabling their detection and analysis.
相似化合物的比较
Sulforhodamine 101 cadaverine is unique due to its combination of strong fluorescence and ability to form stable conjugates with proteins. Similar compounds include:
Sulforhodamine 101: Lacks the cadaverine moiety, making it less effective in forming stable conjugates.
Dansylcadaverine: Another fluorescent probe with similar applications but different spectral properties.
Fluoresceinamine: A green fluorescent dye with different excitation and emission wavelengths, used in similar applications but with different spectral characteristics.
This compound stands out due to its red fluorescence, which is advantageous in multi-color imaging applications where overlap with other fluorescent probes needs to be minimized.
属性
IUPAC Name |
4-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C36H42N4O6S2/c37-14-2-1-3-15-38-47(41,42)25-12-13-26(31(22-25)48(43,44)45)32-29-20-23-8-4-16-39-18-6-10-27(33(23)39)35(29)46-36-28-11-7-19-40-17-5-9-24(34(28)40)21-30(32)36;37-14-2-1-3-15-38-47(41,42)25-12-13-31(48(43,44)45)28(22-25)32-29-20-23-8-4-16-39-18-6-10-26(33(23)39)35(29)46-36-27-11-7-19-40-17-5-9-24(34(27)40)21-30(32)36/h2*12-13,20-22,38H,1-11,14-19,37H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWCKPLSRPVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H84N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
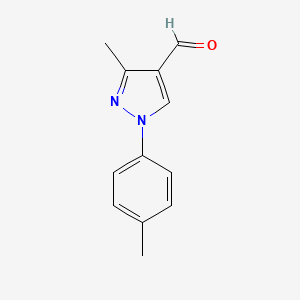
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
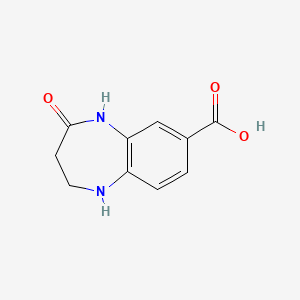
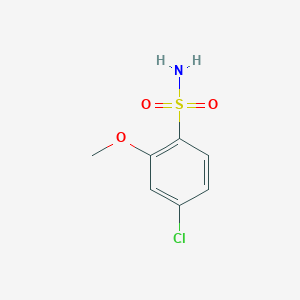
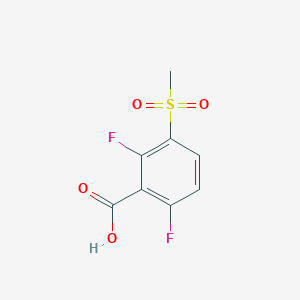
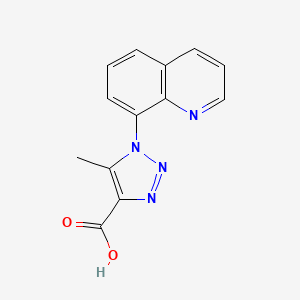
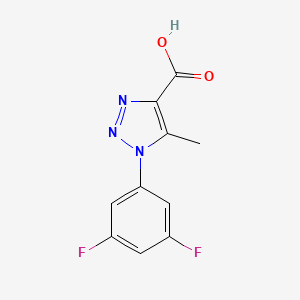
![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)
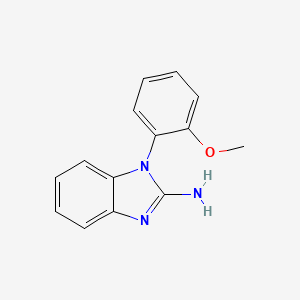
![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)
